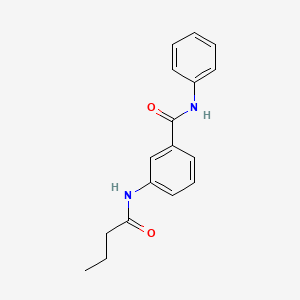
N-(2-chlorobenzyl)-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-cyclopentylacetamide, also known as CCPA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCPA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a role in various physiological processes. CCPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-(2-chlorobenzyl)-2-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation. Additionally, activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to an increase in the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to decrease the release of glutamate and substance P, which are involved in pain signaling. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to increase the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-2-cyclopentylacetamide has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which allows for specific activation of this receptor. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have good solubility in aqueous solutions, which makes it easy to use in laboratory experiments. However, one limitation of N-(2-chlorobenzyl)-2-cyclopentylacetamide is that it is not widely available commercially, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-2-cyclopentylacetamide. One area of research could be the development of N-(2-chlorobenzyl)-2-cyclopentylacetamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide on other physiological processes such as appetite regulation and immune function. Overall, N-(2-chlorobenzyl)-2-cyclopentylacetamide shows promise as a potential therapeutic agent for a variety of medical conditions, and further research is warranted to fully explore its potential.
Métodos De Síntesis
N-(2-chlorobenzyl)-2-cyclopentylacetamide can be synthesized through a multistep process starting with the reaction of 2-chlorobenzylamine with cyclopentanone to form N-(2-chlorobenzyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate to form N-(2-chlorobenzyl)-2-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as arthritis. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-4-3-7-12(13)10-16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWPAWWVPLQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

